N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide
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Overview
Description
N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group into organic molecules . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives with trifluoromethoxy groups, such as:
- 3-(trifluoromethoxy)benzyl bromide
- 4-(trifluoromethoxy)benzyl bromide
- 3-(trifluoromethyl)benzyl bromide
Uniqueness
N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. These features can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H16F3NO3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-phenoxy-N-[[3-(trifluoromethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)28-19-8-4-5-15(13-19)14-25-20(26)16-9-11-18(12-10-16)27-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,26) |
InChI Key |
CPWFANWMCRGXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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